molecular formula C6H9NOS B14338591 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one CAS No. 104514-83-2

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one

Cat. No.: B14338591
CAS No.: 104514-83-2
M. Wt: 143.21 g/mol
InChI Key: UGIJIURIYBAQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one is a heterocyclic organic compound that features a thiazolidine ring with a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one typically involves the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. One common method involves the reaction of 2-mercaptoacetic acid with an α,β-unsaturated ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thioester, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The prop-1-en-2-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidinone ring.

Scientific Research Applications

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar structure but features an azetidinone ring instead of a thiazolidinone ring.

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: This compound has a cyclohexene ring with a similar prop-1-en-2-yl substituent.

Uniqueness

4-(Prop-1-en-2-yl)-1,3-thiazolidin-2-one is unique due to its thiazolidinone ring, which imparts specific chemical and biological properties. The presence of the sulfur atom in the ring can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds with different ring structures.

Properties

CAS No.

104514-83-2

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

4-prop-1-en-2-yl-1,3-thiazolidin-2-one

InChI

InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h5H,1,3H2,2H3,(H,7,8)

InChI Key

UGIJIURIYBAQRA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CSC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.